![molecular formula C14H23N3O6S2 B2379582 1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1226431-83-9](/img/structure/B2379582.png)
1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains sulfonyl and cyclopropyl groups, which are common functional groups in organic chemistry.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can participate in a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
- CB73324070 has been investigated for its antitumor properties. In particular, it demonstrated significant activity against A549 lung cancer cells . Notably, it inhibited cell migration and invasion in transwell assays .
- Additionally, compound 14 (a derivative of CB73324070) exhibited higher antitumor activity than other compounds tested. Its ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) activity was remarkable, suggesting potential as an antitumor agent .
- While CB73324070 derivatives were not effective against Candida galibrata clinical isolates and Candida albicans ATCC 10231 , compounds 9a and 9d displayed fungicidal activity against C. galibrata ATCC 15126 strain .
- CB73324070 derivatives, specifically 5a and 5e , caused a loss of cell viability in MCF-10A breast epithelial cells . Their IC50 values were comparable to Olaparib , a known anticancer drug .
- Docking simulations revealed that compound 24 interacts favorably with amino acids Arg184 and Lys179 . These interactions stabilize the compound within the binding pocket, yielding a promising binding score of -8.12 .
- CB73324070 derivatives were synthesized by coupling the key precursor N-(1H-benzimidazol-2-yl)carbonyl hydrazide dicyanide with 2-aminobenzimidazole . Various secondary amines were used to obtain different derivatives, including those with morpholino, piperidine, and diphenylamino moieties .
Antitumor Activity
Antifungal Activity
Cell Viability Modulation
Molecular Modeling and Docking Studies
Synthesis and Structural Derivatives
Hydrogen-Bonding Behavior
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6S2/c18-13-2-1-3-14(19)17(13)10-11-24(20,21)15-6-8-16(9-7-15)25(22,23)12-4-5-12/h12H,1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTGLSRYLHOJEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione |
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